The compound (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a unique structure that includes a benzothiazine core, which is characterized by the presence of sulfur and nitrogen atoms within a heterocyclic system.
This compound is classified under the CAS number 1251561-68-8 and has a molecular formula of C19H16Cl2N2O3S, with a molecular weight of approximately 406.9 g/mol. It is recognized for its potential therapeutic applications, particularly in areas related to anti-cancer and anti-inflammatory activities. The structure can be represented using the SMILES notation: O=C(C1=CN(c2cccc(F)c2)c2cc(Cl)ccc2S1(=O)=O)N1CCCC1
.
The synthesis of (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves several multi-step organic reactions.
Technical Details:
The molecular structure of this compound features:
Molecular Data:
The compound can undergo various chemical reactions typical for benzothiazine derivatives:
These reactions are crucial for modifying the compound to optimize its efficacy as a pharmaceutical agent.
The mechanism of action for (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone involves:
Data indicates that compounds within this class may exhibit anti-cancer properties by inhibiting cell proliferation or inducing apoptosis in tumor cells.
The physical and chemical properties of this compound include:
Relevant property data includes:
The compound has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: